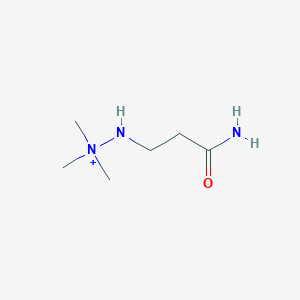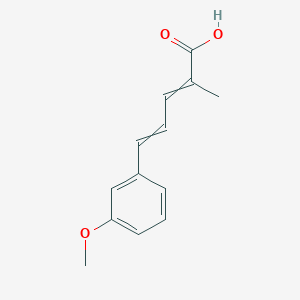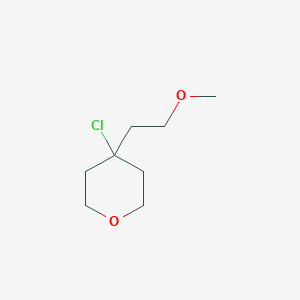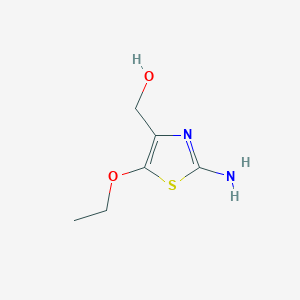
Pentadecane-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-2,11-dione is an organic compound with the molecular formula C15H28O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-2,11-dione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For example, the condensation of levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+, yields 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . This reaction typically achieves a high yield of 91-93%.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, products can include ethers, esters, or other substituted compounds.
Scientific Research Applications
Pentadecane-2,11-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Medicine: Research into diketones like this compound explores their potential as pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which pentadecane-2,11-dione exerts its effects involves its reactivity with various nucleophiles and electrophiles. The diketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: Another diketone formed through similar condensation reactions.
Pentadecane-2,4-dione: A diketone with ketone groups at different positions on the carbon chain.
Uniqueness
Pentadecane-2,11-dione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of products it can form. This makes it a valuable compound for synthesizing a wide range of chemical products.
Properties
CAS No. |
86497-44-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
pentadecane-2,11-dione |
InChI |
InChI=1S/C15H28O2/c1-3-4-12-15(17)13-10-8-6-5-7-9-11-14(2)16/h3-13H2,1-2H3 |
InChI Key |
BMAVCHUTGDTWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)


![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)


![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)



